molecular formula C11H17NS B215514 N-methyl-N-[4-(phenylsulfanyl)butyl]amine

N-methyl-N-[4-(phenylsulfanyl)butyl]amine

Cat. No. B215514
M. Wt: 195.33 g/mol
InChI Key: GYHVAXKIKUPRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[4-(phenylsulfanyl)butyl]amine, also known as PBA, is a novel compound that has recently gained attention in scientific research. This compound is a member of the amine family and has a unique structure that makes it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(phenylsulfanyl)butyl]amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. N-methyl-N-[4-(phenylsulfanyl)butyl]amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-methyl-N-[4-(phenylsulfanyl)butyl]amine has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
N-methyl-N-[4-(phenylsulfanyl)butyl]amine has been shown to have a wide range of biochemical and physiological effects. N-methyl-N-[4-(phenylsulfanyl)butyl]amine has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which many cancer drugs work. N-methyl-N-[4-(phenylsulfanyl)butyl]amine has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In addition, N-methyl-N-[4-(phenylsulfanyl)butyl]amine has been shown to increase the levels of acetylated histones, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-N-[4-(phenylsulfanyl)butyl]amine is its ability to inhibit HDACs and HSP90, which are key targets for many drugs in development. N-methyl-N-[4-(phenylsulfanyl)butyl]amine is also relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to the use of N-methyl-N-[4-(phenylsulfanyl)butyl]amine in lab experiments. N-methyl-N-[4-(phenylsulfanyl)butyl]amine has been shown to be toxic to some cell types at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are many potential future directions for the study of N-methyl-N-[4-(phenylsulfanyl)butyl]amine. One possible direction is the development of N-methyl-N-[4-(phenylsulfanyl)butyl]amine-based drugs for the treatment of cancer and neurodegenerative diseases. Another possible direction is the study of the mechanism of action of N-methyl-N-[4-(phenylsulfanyl)butyl]amine, which could lead to the development of new drugs that target HDACs and HSP90. Finally, the study of the toxicity and safety of N-methyl-N-[4-(phenylsulfanyl)butyl]amine in vivo could lead to the development of new drugs that are safer and more effective than current treatments.

Synthesis Methods

The synthesis of N-methyl-N-[4-(phenylsulfanyl)butyl]amine involves the reaction of 4-(phenylsulfanyl)butylamine with formaldehyde and methylamine. This reaction results in the formation of the final product, N-methyl-N-[4-(phenylsulfanyl)butyl]amine. The synthesis of N-methyl-N-[4-(phenylsulfanyl)butyl]amine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-methyl-N-[4-(phenylsulfanyl)butyl]amine has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of N-methyl-N-[4-(phenylsulfanyl)butyl]amine is in the field of drug discovery. N-methyl-N-[4-(phenylsulfanyl)butyl]amine has been found to have potent antitumor activity and has been shown to inhibit the growth of various cancer cell lines. N-methyl-N-[4-(phenylsulfanyl)butyl]amine has also been shown to have neuroprotective effects and may be a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-methyl-N-[4-(phenylsulfanyl)butyl]amine

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

N-methyl-4-phenylsulfanylbutan-1-amine

InChI

InChI=1S/C11H17NS/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3

InChI Key

GYHVAXKIKUPRPO-UHFFFAOYSA-N

SMILES

CNCCCCSC1=CC=CC=C1

Canonical SMILES

CNCCCCSC1=CC=CC=C1

Origin of Product

United States

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